(4aR,8aR)-decahydroisoquinoline

Vue d'ensemble

Description

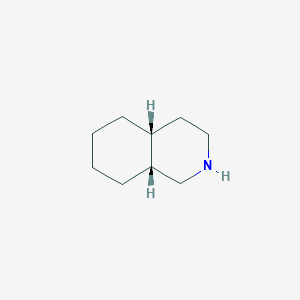

(4aR,8aR)-Decahydroisoquinoline is a bicyclic organic compound that belongs to the class of isoquinolines It is characterized by its unique structure, which includes a decahydroisoquinoline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aR)-decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline with sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (4aR,8aR)-Decahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: N-oxides of decahydroisoquinoline

Reduction: Tetrahydroisoquinoline derivatives

Substitution: Alkylated or acylated decahydroisoquinoline derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- (4aR,8aR)-decahydroisoquinoline serves as an important intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential as dopamine receptor antagonists, which are crucial for treating neurological disorders such as schizophrenia and Parkinson's disease.

- Receptor Antagonists :

-

Neuropharmacology :

- Research indicates that certain derivatives can selectively bind to neurotransmitter receptors, which is critical for understanding their pharmacological effects. This selectivity can lead to the development of targeted therapies for various neurological conditions.

Case Study 1: AMPA Receptor Antagonism

A study investigated the effects of a derivative of this compound on glutamate receptors. The compound, identified as LY326325, was shown to block NMDA and non-NMDA receptor-induced calcium influx in rat cortical neurons. This suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases .

Case Study 2: Synthesis of Derivatives

Research has demonstrated methods for synthesizing various substituted decahydroisoquinoline-3-carboxylic acids. These compounds exhibit significant biological activities as excitatory amino acid receptor antagonists, highlighting the versatility of this compound in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydroisoquinoline | Unsaturated Isoquinoline | Contains one less hydrogen; less saturated |

| Isoquinoline | Aromatic Heterocycle | Unsaturated; serves as a precursor |

| 1-Azabicyclo[4.4.0]decane | Related Saturated Structure | Different stereochemistry; used in drug design |

The unique configuration of this compound affects its chemical reactivity and biological activity compared to its analogs.

Mécanisme D'action

The mechanism of action of (4aR,8aR)-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through its binding to receptors such as dopamine and serotonin receptors, modulating their activity and downstream signaling cascades.

Comparaison Avec Des Composés Similaires

Tetrahydroisoquinoline: Shares a similar core structure but with fewer hydrogen atoms.

Isoquinoline: The parent compound from which (4aR,8aR)-decahydroisoquinoline is derived.

Quinoline: Another bicyclic compound with structural similarities.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from its less saturated counterparts.

Activité Biologique

(4aR,8aR)-decahydroisoquinoline is a bicyclic compound that has garnered attention for its significant biological activities, particularly as an antagonist at various excitatory amino acid receptors. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Receptor Antagonism

Decahydroisoquinoline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical in mediating excitatory neurotransmission in the central nervous system (CNS).

-

NMDA Receptor Antagonism :

- Compounds such as (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid (LY293558) have demonstrated effective NMDA receptor antagonism, showing a significant reduction in seizure activity in animal models exposed to nerve agents like soman .

- The pharmacokinetics of LY293558 indicate that it crosses the blood-brain barrier effectively, which is crucial for its therapeutic application in neuroprotection .

- AMPA Receptor Antagonism :

Anticonvulsant Properties

Research has shown that this compound derivatives can prevent seizures effectively. In one study, LY293558 administered intramuscularly resulted in a survival rate increase from 64% to 100% in rats following soman exposure . This highlights the compound's potential as an emergency treatment for seizures induced by toxic agents.

The biological activity of decahydroisoquinoline compounds is primarily attributed to their interaction with glutamate receptors:

- Competitive Antagonism : These compounds act as competitive antagonists at NMDA and AMPA receptors, inhibiting glutamate-induced excitatory postsynaptic currents.

- Selectivity : Certain derivatives exhibit selectivity for specific receptor subtypes, such as GluK1-containing kainate receptors, which are implicated in synaptic plasticity and various neurological disorders .

Table 1: Summary of Biological Activities

Research Highlights

- A study demonstrated that decahydroisoquinoline derivatives could inhibit the binding of radioligands selective for AMPA and NMDA receptors effectively .

- Another investigation focused on the synthesis of novel N-alkyl decahydroisoquinolines that showed antifungal properties by targeting ergosterol biosynthesis pathways .

Propriétés

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLYAQPNATJSU-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNCC[C@H]2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.